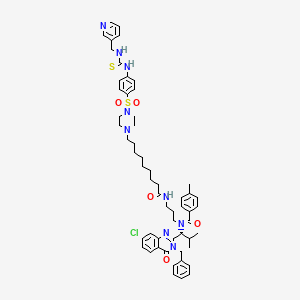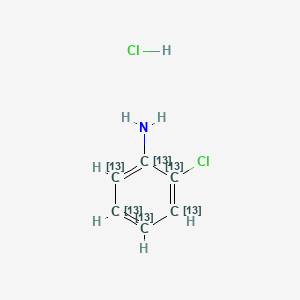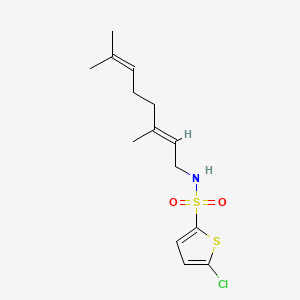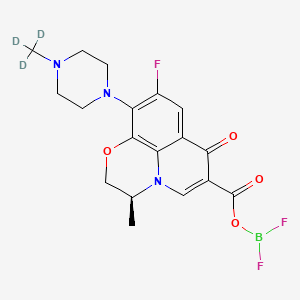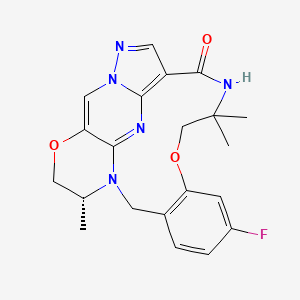
Trk-IN-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trk-IN-11 is a potent inhibitor of tropomyosin receptor kinase, which is a family of receptor tyrosine kinases. These kinases are involved in the regulation of neuronal development and function. This compound has shown significant potential in the treatment of various cancers, particularly those driven by mutations or fusions in the neurotrophic receptor tyrosine kinase genes .
Métodos De Preparación
The synthetic route typically includes the use of pyrazolo[1,5-a]pyrimidine as a key intermediate . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity .
Análisis De Reacciones Químicas
Trk-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include organic solvents, acids, bases, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups on the this compound molecule .
Aplicaciones Científicas De Investigación
Trk-IN-11 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of tropomyosin receptor kinase and its effects on various signaling pathways.
Biology: this compound is employed in research to understand the role of tropomyosin receptor kinase in neuronal development and function.
Mecanismo De Acción
Trk-IN-11 exerts its effects by binding to the active site of tropomyosin receptor kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling pathways that are crucial for cell survival and proliferation. The molecular targets of this compound include the tropomyosin receptor kinase A, tropomyosin receptor kinase B, and tropomyosin receptor kinase C proteins . The pathways involved include the RAS/MAPK/ERK, PLCγ, and PI3K/Akt signaling cascades .
Comparación Con Compuestos Similares
Trk-IN-11 is unique among tropomyosin receptor kinase inhibitors due to its high potency and selectivity. Similar compounds include:
Larotrectinib: An inhibitor of tropomyosin receptor kinase used in the treatment of solid tumors with neurotrophic receptor tyrosine kinase gene fusions.
Entrectinib: Another tropomyosin receptor kinase inhibitor that targets tumors with neurotrophic receptor tyrosine kinase gene fusions.
Repotrectinib: A next-generation inhibitor designed to overcome resistance mutations in tropomyosin receptor kinase.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with the tropomyosin receptor kinase proteins .
Propiedades
Fórmula molecular |
C21H22FN5O3 |
|---|---|
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
(18R)-12-fluoro-7,7,18-trimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |
InChI |
InChI=1S/C21H22FN5O3/c1-12-10-29-17-9-27-18-15(7-23-27)20(28)25-21(2,3)11-30-16-6-14(22)5-4-13(16)8-26(12)19(17)24-18/h4-7,9,12H,8,10-11H2,1-3H3,(H,25,28)/t12-/m1/s1 |
Clave InChI |
HVIJVFYUUAELBN-GFCCVEGCSA-N |
SMILES isomérico |
C[C@@H]1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
SMILES canónico |
CC1COC2=CN3C4=C(C=N3)C(=O)NC(COC5=C(CN1C2=N4)C=CC(=C5)F)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



